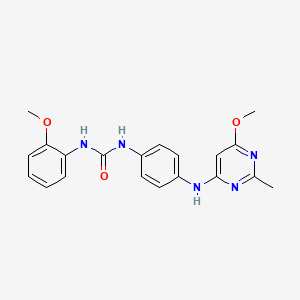![molecular formula C35H33N3O4S2 B2777965 N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide CAS No. 478032-69-8](/img/structure/B2777965.png)
N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a pyrrole derivative, which is a class of compounds that have a five-membered aromatic ring with one nitrogen atom . Pyrrole derivatives are known to possess a diverse range of biological activities, including antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial and many more .
Molecular Structure Analysis
The molecular formula of this compound is C25H27N3O , which suggests that it contains 25 carbon atoms, 27 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of derivatives related to the specified compound have been extensively studied. For example, Küçükgüzel et al. (2013) explored the synthesis and characterization of Celecoxib derivatives for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These derivatives were evaluated for their biological activities and were found to exhibit significant potential in various therapeutic areas without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls or Celecoxib (Ş. Küçükgüzel et al., 2013).
Conformation and Structural Studies
Conformation and structural studies of sulfonamide derivatives have also been conducted. Borges et al. (2014) reported significant conformation differences in N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides used in antileishmania studies, highlighting the importance of molecular conformation in biological activity (J. C. Borges et al., 2014).
Biological Activities
A wide range of biological activities has been attributed to these compounds, including antimicrobial and anticancer effects. For instance, Badgujar et al. (2018) synthesized new sulfonamides from Ampyrone with different benzene sulfonyl chlorides, which exhibited significant antimicrobial and antioxidant activities. This demonstrates the potential of such compounds in the development of new therapeutic agents with antimicrobial properties (Jagdish R. Badgujar et al., 2018).
Anticancer Potential
The anticancer potential of derivatives of this compound has been a subject of interest. For example, Ghorab et al. (2016) designed and synthesized novel sulfonamides with a biologically active 3,4-dimethoxyphenyl moiety, which showed good activity as cytotoxic agents and were evaluated for their ability to inhibit vascular endothelial growth factor receptor (VEGFR)-2, indicating their potential in cancer therapy (M. Ghorab et al., 2016).
properties
IUPAC Name |
N-(1-butyl-3-cyano-4,5-diphenylpyrrol-2-yl)-4-methyl-N-(4-methylphenyl)sulfonylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H33N3O4S2/c1-4-5-24-37-34(29-14-10-7-11-15-29)33(28-12-8-6-9-13-28)32(25-36)35(37)38(43(39,40)30-20-16-26(2)17-21-30)44(41,42)31-22-18-27(3)19-23-31/h6-23H,4-5,24H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOQDRBNHPGVIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=C1N(S(=O)(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C)C#N)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H33N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2777884.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2777885.png)

![1-(2,5-dimethoxyphenyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2777889.png)
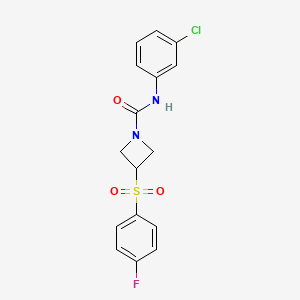

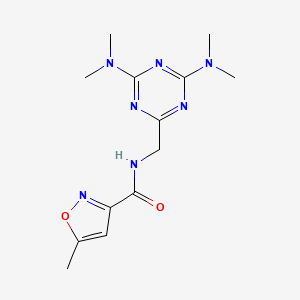
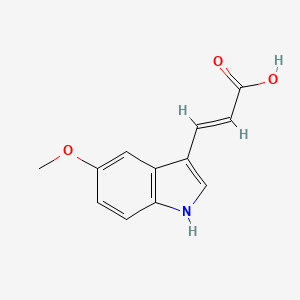
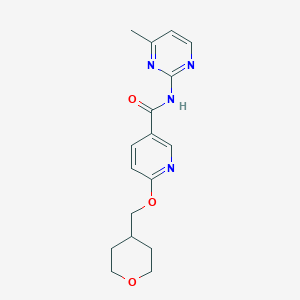
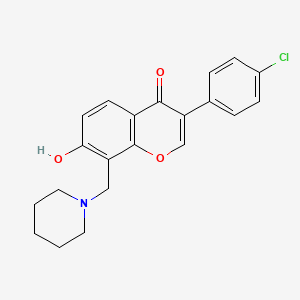

![4-[1-[(2S)-2-(Dimethylamino)-3-methylbutanoyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2777900.png)
![4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2777903.png)
